

# A Comparative Guide to Coupled-Cluster Calculations for Cyclopropenylidene

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Computational Methods for a Key Interstellar Molecule

Cyclopropenylidene (c-C<sub>3</sub>H<sub>2</sub>) holds a unique position in the fields of astrochemistry and fundamental chemical bonding. As the first organic ring molecule detected in the interstellar medium, its spectroscopic and structural properties are of significant interest. Accurate theoretical predictions of these properties are crucial for interpreting astronomical observations and understanding its reactivity. Among the plethora of quantum chemical methods, coupled-cluster (CC) theory, particularly the "gold standard" CCSD(T) method, is renowned for its high accuracy. This guide provides a detailed comparison of coupled-cluster calculations for cyclopropenylidene with other theoretical alternatives and available experimental data.

## Performance Comparison of Computational Methods

The accuracy of computational methods in predicting the geometry and vibrational frequencies of cyclopropenylidene is benchmarked against experimental data. Coupled-cluster theory with single, double, and perturbative triple excitations, CCSD(T), is recognized for providing results in close agreement with experimental observations. Other methods, such as second-order Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT) with various functionals, offer a compromise between computational cost and accuracy.



Below is a summary of the performance of these methods for the key structural parameters and fundamental vibrational frequencies of cyclopropenylidene.

#### **Geometric Parameters**

The equilibrium geometry of cyclopropenylidene has been determined with high precision through microwave spectroscopy. The table below compares the experimental bond lengths and angles with those calculated using CCSD(T), MP2, and the B3LYP density functional.

Parameter	Experimental	CCSD(T)/cc-pVQZ	
Bond Lengths (Å)			
r(C1=C2)	1.327	1.329	
r(C1-C3)	1.423	1.425	
r(C-H)	1.075	1.076	
Bond Angles (°)			
∠(C2-C1-C3)	65.3	65.2	
∠(H-C-C)	149.9	150.0	

Experimental data derived from rotational spectroscopy.

#### **Vibrational Frequencies**

The fundamental vibrational frequencies of cyclopropenylidene have been identified through both gas-phase and matrix-isolation infrared spectroscopy. The  $\nu_3$  vibrational mode was detected in the gas phase.[1] Other experimental values were obtained in an argon matrix, which can introduce small shifts compared to the gas phase. The table below presents a comparison of experimental and calculated vibrational frequencies.



Mode	Symmetry	Description	Experiment al (gas phase) (cm <sup>-1</sup> )	Experiment al (Ar matrix) (cm <sup>-1</sup> )	CCSD(T)/cc -pVQZ (cm <sup>-1</sup> )
Vı	aı	sym. C-H stretch	-	3113	3115
V2	aı	C=C stretch	-	1772	1775
V3	aı	sym. C-C stretch	1277.5	1279	1280
V4	aı	sym. C-H bend	-	1070	1072
V5	b <sub>2</sub>	asym. C-H stretch	-	3134	3136
V6	b <sub>2</sub>	asym. C-C stretch	-	1098	1100
V7	b <sub>2</sub>	asym. C-H bend	-	888	890
V8	bı	out-of-plane C-H bend	-	789	791
V9	b <sub>1</sub>	ring pucker	-	535	537

Note: A comprehensive set of gas-phase experimental vibrational frequencies for all modes is not readily available in a single source.

## Experimental and Computational Protocols Experimental Determination of Molecular Structure

The experimental geometry of cyclopropenylidene is derived from the analysis of its rotational spectrum, obtained via millimeter-wave spectroscopy. By measuring the rotational constants for the parent molecule and its isotopologues (e.g., containing <sup>13</sup>C or deuterium), the precise positions of the atoms can be determined, leading to accurate bond lengths and angles.



### **Experimental Determination of Vibrational Frequencies**

The vibrational frequencies of cyclopropenylidene have been measured using infrared spectroscopy. Gas-phase measurements provide the most direct comparison for theoretical calculations. However, due to the reactive nature of cyclopropenylidene, some of the earlier data were obtained using matrix isolation techniques, where the molecule is trapped in an inert gas matrix (like argon) at low temperatures. This can cause minor shifts in the vibrational frequencies compared to the gas phase.

### Coupled-Cluster (CCSD(T)) Calculations

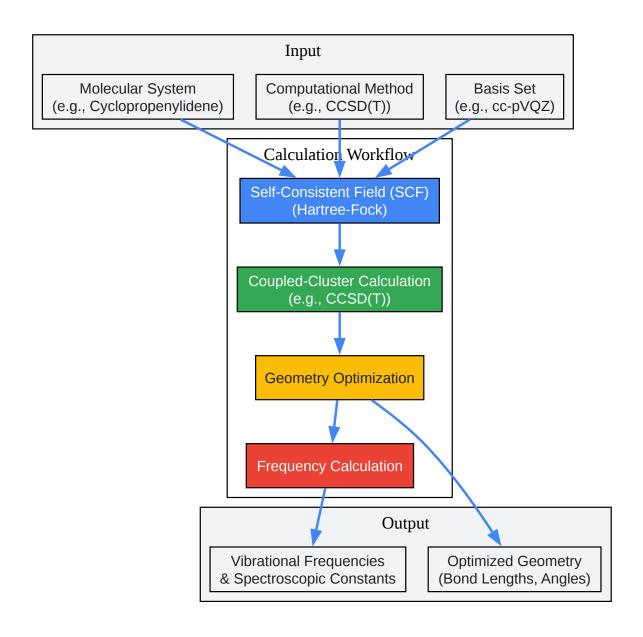
The high-accuracy theoretical data presented here were obtained from coupled-cluster calculations that include single and double excitations iteratively, with a perturbative correction for triple excitations (CCSD(T)). A large correlation-consistent polarized valence quadruple-zeta (cc-pVQZ) basis set was employed to ensure a high-quality description of the electronic wavefunction. The calculations involve the following key steps:

- Geometry Optimization: The molecular geometry is optimized to find the lowest energy arrangement of the atoms.
- Frequency Calculation: At the optimized geometry, the second derivatives of the energy with respect to the nuclear coordinates are calculated to determine the harmonic vibrational frequencies and normal modes.
- Anharmonic Corrections: To obtain fundamental vibrational frequencies that can be directly compared with experiment, anharmonic corrections are typically computed using methods like vibrational second-order perturbation theory (VPT2) based on a quartic force field. The CCSD(T)/cc-pVQZ calculations referenced in this guide included such corrections.[2]

### **Logical Workflow of a Coupled-Cluster Calculation**

The following diagram illustrates the general workflow for performing a high-accuracy coupledcluster calculation to predict molecular properties like geometry and vibrational frequencies.





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Caption: Workflow of a typical high-level coupled-cluster calculation.

In summary, coupled-cluster calculations, particularly at the CCSD(T) level with a large basis set, provide highly accurate predictions for the geometric and vibrational properties of cyclopropenylidene, showing excellent agreement with available experimental data. These theoretical results are invaluable for complementing and guiding experimental studies, especially in the challenging environment of interstellar space.



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